molecular formula C8H16N2O4 B118194 [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid CAS No. 142683-66-7

[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid

Cat. No. B118194
M. Wt: 204.22 g/mol
InChI Key: OODGJHHHZSCOQW-UHFFFAOYSA-N
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Description

“[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid” is a chemical compound with the molecular weight of 229.28 . It is also known as 2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid . It is stored at room temperature and has a physical form of powder .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 229.28 .

Safety And Hazards

The compound is classified as having acute toxicity (oral), being an eye irritant, a skin irritant, and a skin sensitizer . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)9-10(4)5-6(11)12/h5H2,1-4H3,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODGJHHHZSCOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454658
Record name [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid

CAS RN

142683-66-7
Record name [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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